(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

Medicinal Chemistry Chemical Biology Scaffold Diversity

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a synthetic small molecule incorporating three distinct heterocyclic motifs—1,3-benzodioxole, isoxazole, and oxazole—within a single scaffold. Its molecular formula is C21H14N2O6 and molecular weight is 390.35 g/mol.

Molecular Formula C21H14N2O6
Molecular Weight 390.351
CAS No. 1209730-23-3
Cat. No. B2647472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate
CAS1209730-23-3
Molecular FormulaC21H14N2O6
Molecular Weight390.351
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=NC=C(O4)C5=CC=CC=C5
InChIInChI=1S/C21H14N2O6/c24-21(20-22-10-19(28-20)13-4-2-1-3-5-13)25-11-15-9-17(29-23-15)14-6-7-16-18(8-14)27-12-26-16/h1-10H,11-12H2
InChIKeyPSOZRYAKNPYRHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate (CAS 1209730-23-3) for Research Sourcing


(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate is a synthetic small molecule incorporating three distinct heterocyclic motifs—1,3-benzodioxole, isoxazole, and oxazole—within a single scaffold . Its molecular formula is C21H14N2O6 and molecular weight is 390.35 g/mol . The compound is primarily offered as a research chemical for drug discovery and chemical biology applications, with no published biological data identified in major public repositories such as PubChem, ChEMBL, or PubMed as of the search date.

Why Generic Substitution Fails for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate


In-class compounds containing isoxazole or oxazole rings alone cannot replicate the triple-heterocycle architecture of this compound. The simultaneous presence of benzodioxole, isoxazole, and oxazole moieties creates a unique hydrogen-bonding and π-stacking profile that is fundamentally altered when any single ring is replaced or simplified . Substitution with common mono-heterocyclic analogs (e.g., phenyl-isoxazole carboxylates) would eliminate the benzodioxole group, which is known from the patent literature to confer acetylcholinesterase inhibitory activity [1]. Consequently, assay data obtained with simpler analogs cannot be extrapolated to this compound; direct empirical testing is required. The quantitative evidence below, while limited by the absence of published head-to-head studies, delineates the key physicochemical and structural dimensions where this compound diverges from feasible substitutes.

Quantitative Differentiation Evidence for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate vs. Closest Analogs


Triple-Heterocycle Scaffold Complexity vs. Mono-/Di-Heterocycle Analogs

The target compound incorporates three distinct aromatic heterocycles (1,3-benzodioxole, isoxazole, oxazole) connected via ester and methylene linkers, yielding a scaffold complexity unmatched by the closest purchasable analogs. The comparator (5-Phenylisoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate replaces the benzodioxole with a simple phenyl group, reducing the heteroatom count from 8 to 6 and eliminating the dioxole oxygen atoms that serve as hydrogen-bond acceptors. This structural simplification alters the electrostatic potential surface and is predicted to reduce polar surface area (PSA) by approximately 20 Ų relative to the target compound, based on fragment-based PSA contributions [1]. No direct comparative biological study has been published; the differentiation is therefore structural and physicochemical in nature.

Medicinal Chemistry Chemical Biology Scaffold Diversity

Ester vs. Amide Linker Stability Profile

The target compound contains an ester linkage connecting the isoxazole-methanol fragment to 5-phenyloxazole-2-carboxylic acid. The direct amide analog, N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide (CAS 1209052-49-2), replaces the ester oxygen with an NH group . Esters are generally more susceptible to hydrolysis by esterases than the corresponding amides, which can be advantageous for prodrug strategies requiring controlled release of the active acid or alcohol [1]. The half-life of the ester in human plasma is expected to be shorter than that of the amide analog, although no measured half-life data has been published for either compound. This differential lability constitutes a meaningful selection criterion for researchers designing cleavable conjugates.

Prodrug Design Metabolic Stability Chemical Biology

Benzodioxole-Containing Scaffold vs. Non-Benzodioxole Analogs in Biological Activity Potential

A patent describing benzodioxole derivatives (UA113444C2) demonstrates that compounds containing the 1,3-benzodioxole moiety exhibit acetylcholinesterase (AChE) inhibitory activity, with exemplified compounds showing IC50 values in the low micromolar range [1]. Analogs lacking the benzodioxole group (e.g., simple phenyl-isoxazole carboxylates) were not reported to possess this activity in the same patent, suggesting that the dioxole ring is a critical pharmacophoric element. While the specific AChE activity of the target compound has not been reported, the presence of the benzodioxole moiety positions it as a candidate for CNS-targeted screening, in contrast to benzodioxole-free analogs that are unlikely to engage the same target profile.

Acetylcholinesterase Inhibition Neurodegenerative Disease Fragment-Based Drug Discovery

Lack of Published Potency/Selectivity Data: A Gap Analysis

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem (performed via InChI Key PSOZRYAKNPYRHD-UHFFFAOYSA-N and CAS 1209730-23-3) returned no quantitative biological potency, selectivity, or ADME data for the target compound [1][2]. In contrast, certain simpler isoxazole-oxazole analogs (e.g., biaryl urea derivatives containing 3-phenylisoxazole or 5-phenyloxazole) have published hDGAT1 IC50 values (64 nM for compound 40a) and in vivo triglyceride reduction data (90% in mouse FTT) [3]. The complete absence of analogous data for the target compound represents a critical evidence gap. Researchers must independently generate potency, selectivity, and pharmacokinetic data; the compound cannot be selected on the basis of demonstrated superiority to any comparator at this time.

Data Availability Procurement Risk Assay Development

Recommended Application Scenarios for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate Based on Available Evidence


Diversity-Oriented Screening Library Enrichment

Given its unique triple-heterocycle architecture, this compound is best deployed as a diversity element in high-throughput screening (HTS) libraries targeting protein-protein interactions or CNS receptors, where the benzodioxole moiety may confer binding advantages not achievable with simpler isoxazole or oxazole analogs [1]. The absence of prior biological data allows for novel intellectual property generation.

Prodrug or Chemical Probe Development Leveraging Ester Lability

The ester linkage is predicted to be hydrolytically labile relative to the amide analog [1], making the compound a candidate for prodrug strategies where controlled release of 5-phenyloxazole-2-carboxylic acid is desired. Researchers should verify plasma stability experimentally before committing to in vivo studies.

Acetylcholinesterase and Neurodegenerative Disease Target Screening

The 1,3-benzodioxole motif is associated with acetylcholinesterase inhibition in the patent literature [1]. This compound may serve as a starting point for medicinal chemistry campaigns targeting Alzheimer's disease or other cholinergic disorders, provided that in-house AChE inhibition assays are conducted to confirm activity.

Negative Control or Tool Compound for DGAT1 Assay Development

Because the compound lacks the biaryl urea motif present in known DGAT1 inhibitors [1], it may be used as a structurally distinct negative control or selectivity probe to assess off-target effects of lead DGAT1 candidates. Its inactivity against hDGAT1 must be confirmed experimentally.

Quote Request

Request a Quote for (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.